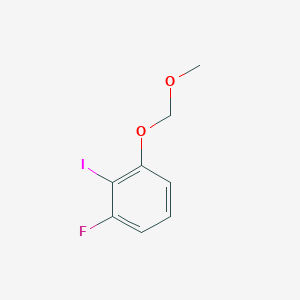

1-Fluoro-2-iodo-3-(methoxymethoxy)benzene

Description

Significance of Aryl Halides as Precursors in Complex Chemical Synthesis

Aryl halides are indispensable precursors in a vast array of synthetic transformations, primarily due to their role in transition metal-catalyzed cross-coupling reactions. chu.edu.cn These reactions, which facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, have revolutionized the way complex organic molecules are assembled. The reactivity of an aryl halide in these processes is largely dictated by the identity of the halogen atom. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making aryl iodides the most reactive substrates for oxidative addition to a metal catalyst, a key step in many catalytic cycles.

This differential reactivity allows for selective reactions on polyhalogenated arenes. For instance, an aryl iodide can be selectively coupled while leaving a less reactive aryl fluoride (B91410) on the same molecule untouched for a subsequent transformation. Beyond cross-coupling, aryl halides are precursors to potent organometallic reagents, such as Grignard and organolithium reagents, and can participate in nucleophilic aromatic substitution reactions. This versatility makes aryl halides foundational building blocks for creating polysubstituted aromatic compounds. nih.gov

Strategic Utility of Methoxymethoxy (MOM) Protecting Groups in Polyfunctionalized Aromatic Systems

In the synthesis of complex molecules that contain multiple reactive sites, the use of protecting groups is a critical strategy. The methoxymethoxy (MOM) group is a widely employed protecting group for hydroxyl functionalities, particularly in phenols. It converts the reactive and acidic phenol (B47542) into a stable MOM ether, which is an acetal (B89532). This protected form is robust and inert to a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and various oxidizing and reducing agents.

The stability of the MOM group allows chemists to perform extensive modifications on other parts of a polyfunctional molecule without unintended reactions involving the hydroxyl group. Once the desired transformations are complete, the MOM group can be reliably removed under acidic conditions to regenerate the free phenol. This strategic protection and deprotection sequence is essential for managing chemoselectivity in the synthesis of intricate aromatic systems, such as those found in natural products and pharmaceutical agents.

Overview of 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene as a Multifunctional Synthetic Building Block

This compound is a prime example of a multifunctional synthetic building block that embodies the principles of selective reactivity and functional group protection. This compound incorporates three distinct functionalities on a benzene (B151609) ring: a highly reactive iodine atom, a less reactive fluorine atom, and a stable, protected phenol.

The key to its utility lies in the hierarchical reactivity of its substituents. The carbon-iodine bond is the most labile and serves as the primary site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of carbon or heteroatom-based substituents at the 2-position. During these transformations, the stronger carbon-fluorine bond and the MOM ether remain intact.

Following the initial functionalization at the iodo-position, the molecule can be subjected to a second set of reactions targeting the C-F bond, or the MOM group can be cleaved to reveal the phenol. The phenol can then be used as a handle for further modifications, such as etherification or esterification. This stepwise, regioselective functionalization makes this compound a highly valuable and versatile intermediate for the synthesis of densely functionalized aromatic compounds.

Table 1: Physicochemical Properties of this compound (Note: Data is based on available information for this specific isomer and closely related structures.)

| Property | Value |

| CAS Number | 915411-44-0 |

| Molecular Formula | C₈H₈FIO₂ |

| Molecular Weight | 282.05 g/mol |

| IUPAC Name | This compound |

Contextual Placement within Contemporary Organic Chemistry Research

The demand for increasingly complex and precisely substituted small molecules, particularly in drug discovery and materials science, places compounds like this compound at the forefront of modern synthetic chemistry. The synthesis of polyfunctionalized aromatic systems is a central theme in contemporary research, as these structures often form the core of bioactive natural products and pharmaceuticals. rsc.org

Furthermore, the incorporation of fluorine into organic molecules is a pervasive strategy in medicinal chemistry. core.ac.uk Fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Building blocks that contain fluorine in a defined position, like this compound, are therefore highly sought after for the development of new therapeutic agents. nih.gov The ability to use this compound to systematically build up molecular complexity through sequential, site-selective reactions aligns perfectly with the goals of modern synthetic chemistry to achieve efficiency and elegance in the construction of functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FIO2 |

|---|---|

Molecular Weight |

282.05 g/mol |

IUPAC Name |

1-fluoro-2-iodo-3-(methoxymethoxy)benzene |

InChI |

InChI=1S/C8H8FIO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 |

InChI Key |

JZHMINQDMSDJTP-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C(=CC=C1)F)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluoro 2 Iodo 3 Methoxymethoxy Benzene and Analogues

Regioselective Synthesis Strategies for Polysubstituted Benzenes

The synthesis of polysubstituted benzenes like 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene is a testament to the advancements in modern organic chemistry. fiveable.me The order of substituent introduction is critical, as the directing effects of the groups already present on the aromatic ring will influence the position of subsequent functionalization. libretexts.org Crafting such molecules often involves a retrosynthetic approach, where the target molecule is deconstructed to identify viable precursors and reaction pathways. libretexts.org

Directed Ortho-Metalation (DoM) Approaches to Aryl Halides

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic compounds. scispace.com This method utilizes a directing group to position a metalating agent (typically an organolithium reagent) at the adjacent ortho position, leading to a stabilized organometallic intermediate. This intermediate can then react with a variety of electrophiles to introduce a wide range of substituents with high precision. For the synthesis of polysubstituted aromatics, tertiary amides and O-carbamates are often employed as effective directing groups. scispace.com In the context of aryl halides, the strategic use of DoM can facilitate the introduction of additional functional groups ortho to a halogen, a crucial step in building highly substituted benzene (B151609) rings. nih.gov

Halogenation and Halogen Exchange Protocols on Aromatic Substrates

The introduction of halogens onto an aromatic ring is a fundamental transformation in organic synthesis. masterorganicchemistry.com Electrophilic aromatic substitution is a common method for halogenation, though the reactivity of the halogens varies significantly. For instance, iodination is often a reversible process and may require an oxidizing agent to proceed efficiently. researchgate.net

Regioselectivity in halogenation can be controlled by the existing substituents on the benzene ring. researchgate.netamanote.com For example, electron-donating groups typically direct incoming electrophiles to the ortho and para positions. In cases where direct halogenation does not provide the desired isomer, halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace one halogen with another. nih.gov

Recent advancements have focused on developing milder and more selective halogenation methods. The use of N-halosuccinimides in fluorinated alcohols has been shown to be an effective method for the regioselective halogenation of a variety of arenes under mild conditions. acs.org

Stereoselective Introduction of the Fluorine Moiety

The incorporation of fluorine into aromatic compounds can significantly alter their physical, chemical, and biological properties. researchgate.net While direct fluorination of aromatic C-H bonds has traditionally been challenging due to the high reactivity of elemental fluorine, a number of modern reagents have been developed for this purpose. rsc.org Reagents like Selectfluor (F-TEDA-BF4) have emerged as effective electrophilic fluorinating agents for aromatic compounds. organic-chemistry.orgrsc.org

The mechanism of electrophilic fluorination with reagents such as Selectfluor has been a subject of theoretical study, with evidence suggesting a single electron transfer (SET) mechanism is often preferred over a direct SN2 pathway. rsc.org The regioselectivity of these reactions is influenced by both electronic and steric factors. organic-chemistry.org The development of stereoselective methods for fluorination is an active area of research, with the goal of controlling the spatial arrangement of the fluorine atom in chiral molecules. acs.org

Controlled Introduction of the Iodine Moiety

The controlled introduction of iodine onto an aromatic ring is a key step in the synthesis of many complex molecules, as the carbon-iodine bond is particularly useful for forming new carbon-carbon bonds through cross-coupling reactions. olemiss.edu Direct electrophilic iodination can be challenging due to the low reactivity of iodine. masterorganicchemistry.comolemiss.edu To overcome this, various activating agents and catalysts are employed. A combination of elemental iodine with an oxidizing agent like nitric acid or hydrogen peroxide can generate a more potent iodinating species.

The regioselectivity of iodination is governed by the electronic properties of the substituents already present on the benzene ring. organic-chemistry.org Steric hindrance can also play a significant role in directing the incoming iodine atom. nih.govorganic-chemistry.org For instance, sterically bulky groups can direct iodination to the less hindered positions of the aromatic ring. organic-chemistry.org Modern approaches have focused on developing catalytic methods for C-H iodination that offer improved functional group tolerance and regioselectivity. nih.gov

Protection and Deprotection Chemistry of Hydroxyl Functional Groups

The hydroxyl group is a common and reactive functional group that often requires protection during a multi-step synthesis to prevent it from interfering with desired transformations. A wide variety of protecting groups for alcohols and phenols have been developed, each with its own specific conditions for introduction and removal.

Formation of the Methoxymethoxy (MOM) Ether

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability under a range of conditions and its relatively straightforward removal. wikipedia.orgadichemistry.com

The formation of a MOM ether typically involves the reaction of an alcohol or phenol (B47542) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com However, due to the carcinogenic nature of MOM-Cl, alternative, safer reagents have been developed. acs.org One such alternative is methoxymethyl-2-pyridylsulfide, which can effectively methoxymethylate alcohols and phenols under mild, neutral conditions when activated by a suitable Lewis acid. acs.org Another common method involves the use of dimethoxymethane (B151124) (methylal) in the presence of a strong acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.com

The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.orgnih.gov A variety of Brønsted and Lewis acids can be used for deprotection. wikipedia.org Solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or heteropolyacids, offer the advantage of easier workup and catalyst recovery. nih.govorganic-chemistry.org

Below is a table summarizing various reagents and conditions for the formation of MOM ethers:

| Reagent | Conditions | Substrate Scope |

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA), CH₂Cl₂ | Alcohols, Phenols |

| Dimethoxymethane | P₂O₅, CHCl₃ | Alcohols, Phenols |

| Dimethoxymethane | Trifluoromethanesulfuric acid (TfOH), CH₂Cl₂ | Primary and secondary alcohols |

| Methoxymethyl-2-pyridylsulfide | AgOTf, NaOAc, THF | Alcohols (including tertiary and allylic), Phenols |

This table provides a summary of common methods for the formation of methoxymethyl (MOM) ethers, a key protecting group strategy in organic synthesis.

Selective Cleavage and Transformations of the MOM Protecting Group

The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl moieties due to its stability under a range of conditions, yet it can be selectively cleaved when required. The selective deprotection of the MOM group in this compound to reveal the parent phenol, 2-fluoro-6-iodophenol (B1322710), is a critical transformation for subsequent reactions. Several methodologies have been developed for the mild and selective cleavage of phenolic MOM ethers, ensuring the integrity of the fluoro and iodo substituents.

One effective method involves the use of a Lewis acid in conjunction with a soft nucleophile. For instance, the combination of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH) has been shown to rapidly and efficiently deprotect MOM ethers. This system is particularly advantageous as it operates under mild conditions, often achieving complete deprotection in a short timeframe with high yields and selectivity, even in the presence of other sensitive functional groups.

Another approach utilizes protic acids under controlled conditions. p-Toluenesulfonic acid (pTSA) under solvent-free conditions provides an environmentally benign and efficient method for MOM group removal. The reaction is typically carried out by triturating the MOM-protected compound with pTSA, and after a short period at room temperature, the product can be isolated in high yield. This method's mildness makes it suitable for complex molecules where harsh acidic conditions could lead to undesired side reactions.

Furthermore, a combination of a trialkylsilyl triflate, such as trimethylsilyl (B98337) triflate (TMSOTf), and 2,2'-bipyridyl offers a highly chemoselective deprotection pathway for aromatic MOM ethers. The reaction proceeds through the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the corresponding phenol. This method is distinguished by its different reaction pathway compared to the deprotection of aliphatic MOM ethers, allowing for selective transformations in molecules containing both types of protected hydroxyl groups.

Table 1: Comparison of Reagents for Selective MOM Deprotection

| Reagent System | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity Notes |

|---|---|---|---|---|---|

| ZnBr₂ / n-PrSH | Dichloromethane (B109758) | Room Temperature | < 10 min | > 90 | High, compatible with many other protecting groups. |

| p-Toluenesulfonic acid (pTSA) | Solvent-free | Room Temperature | 30 min | 85-98 | Eco-friendly, mild conditions. |

| TMSOTf / 2,2'-Bipyridyl | Acetonitrile | 50 | 4 h | High | Chemoselective for aromatic vs. aliphatic MOM ethers. |

Optimization of Reaction Conditions and Yields for Target Compound Formation

The formation of this compound necessitates the optimization of a two-step synthetic sequence: the ortho-iodination of 3-fluorophenol (B1196323) and the subsequent MOM protection of the resulting 2-fluoro-6-iodophenol.

For the initial ortho-iodination step, achieving high regioselectivity and yield is paramount. The reaction typically involves an iodine source and an oxidizing agent to generate an electrophilic iodine species. A common iodinating agent is molecular iodine (I₂) in the presence of an oxidant. The choice of oxidant and solvent system can significantly influence the reaction's outcome. For instance, using a system of I₂ with hydrogen peroxide (H₂O₂) under solvent-free reaction conditions (SFRC) has been shown to be effective for the iodination of activated aromatic rings. The optimization of this step would involve varying the molar ratio of 3-fluorophenol to I₂ and H₂O₂, as well as the reaction temperature and time to maximize the formation of the desired 2-fluoro-6-iodophenol while minimizing the formation of other isomers and di-iodinated byproducts.

Table 2: Optimization of Ortho-Iodination of 3-Fluorophenol (Hypothetical Data)

| Entry | Iodine Source (equiv.) | Oxidant (equiv.) | Solvent | Temperature (°C) | Yield of 2-fluoro-6-iodophenol (%) |

|---|---|---|---|---|---|

| 1 | I₂ (1.1) | H₂O₂ (1.2) | None | 45 | 75 |

| 2 | I₂ (1.1) | H₂O₂ (1.2) | Ethanol | 45 | 68 |

| 3 | I₂ (1.5) | H₂O₂ (1.5) | None | 45 | 78 (with 10% di-iodophenol) |

| 4 | I₂ (1.1) | H₂O₂ (1.2) | None | 60 | 82 |

| 5 | NIS (1.1) | - | Acetonitrile | Room Temperature | 70 |

The second step, the protection of the hydroxyl group of 2-fluoro-6-iodophenol as a MOM ether, also requires careful optimization. This reaction is typically carried out using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base. The choice of base and solvent is crucial to ensure a high yield of this compound. Bases such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane are commonly employed. Optimization would involve screening different bases (e.g., DIPEA, sodium hydride), solvents (e.g., dichloromethane, tetrahydrofuran (B95107), N,N-dimethylformamide), and reaction temperatures to find the conditions that provide the highest conversion and yield with minimal side reactions.

Table 3: Optimization of MOM Protection of 2-Fluoro-6-iodophenol (Hypothetical Data)

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Target Compound (%) |

|---|---|---|---|---|---|

| 1 | DIPEA (1.5) | Dichloromethane | 0 to RT | 4 | 85 |

| 2 | DIPEA (1.5) | Tetrahydrofuran | 0 to RT | 4 | 82 |

| 3 | NaH (1.2) | Tetrahydrofuran | 0 | 2 | 92 |

| 4 | NaH (1.2) | N,N-Dimethylformamide | 0 | 2 | 95 |

| 5 | K₂CO₃ (2.0) | Acetone | Reflux | 8 | 75 |

Scalability Considerations for Preparative Research Applications

Scaling up the synthesis of this compound from laboratory to preparative research quantities introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility. The considerations for scaling up the proposed two-step synthesis are multifaceted.

For the ortho-iodination of 3-fluorophenol, the management of heat generated during the reaction (exothermicity) is a primary safety concern, especially when using strong oxidizing agents. On a larger scale, the addition of reagents may need to be carefully controlled to maintain the desired reaction temperature. Furthermore, the handling of elemental iodine and the potential for its sublimation requires appropriate engineering controls. The work-up procedure, which may involve quenching excess oxidant and handling aqueous waste streams containing iodine, must also be scalable and environmentally responsible.

In the MOM protection step, the use of reagents like sodium hydride, which is highly flammable and reactive with water, necessitates stringent safety protocols for large-scale operations, including the use of an inert atmosphere. The choice of solvent becomes more critical at scale, with considerations for cost, toxicity, and ease of removal and recovery. While N,N-dimethylformamide might give high yields, its high boiling point and potential toxicity might make a solvent like tetrahydrofuran a more practical choice for larger-scale reactions, despite potentially slightly lower yields.

Process analytical technology (PAT) can be implemented to monitor reaction progress and ensure consistency between batches. This could involve techniques like in-situ infrared spectroscopy or high-performance liquid chromatography to track the consumption of starting materials and the formation of the product. The purification of the final product, likely through crystallization or large-scale chromatography, also needs to be optimized for efficiency and throughput to yield this compound of high purity.

Chemical Reactivity and Transformation Pathways of 1 Fluoro 2 Iodo 3 Methoxymethoxy Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Arene

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings. In the case of 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene, the presence of two different halogen atoms, fluorine and iodine, raises important questions of reactivity and selectivity.

Reactivity and Selectivity of the Fluorine Atom as a Leaving Group

Contrary to what is observed in aliphatic SN1 and SN2 reactions, fluorine can be an excellent leaving group in SNAr reactions. masterorganicchemistry.comreddit.comyoutube.com The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.comdoubtnut.com This inductive electron withdrawal by fluorine stabilizes the transition state leading to the Meisenheimer complex, thereby increasing the reaction rate. researchgate.net

The stability of the leaving group has less influence on the reaction rate because the cleavage of the carbon-halogen bond occurs in a subsequent, faster step. masterorganicchemistry.com In fact, for some SNAr reactions, the rate of substitution is significantly faster with fluorine as the leaving group compared to iodine. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the fluorine can further enhance its reactivity as a leaving group. masterorganicchemistry.comyoutube.com

Reactivity and Selectivity of the Iodine Atom as a Leaving Group

While fluorine's reactivity in SNAr is driven by its high electronegativity, the reactivity of iodine as a leaving group is influenced by other factors. Iodine is less electronegative than fluorine, resulting in a less polarized carbon-iodine bond and a less electrophilic carbon atom. researchgate.net However, the carbon-iodine bond is weaker than the carbon-fluorine bond, which can facilitate its cleavage in the second step of the SNAr mechanism.

In some cases, particularly with certain nucleophiles or under specific reaction conditions, the iodine atom can be the preferred leaving group. For instance, in reactions proceeding through different mechanisms, such as those involving electron transfer, the polarizability of the iodine atom may play a significant role in its reactivity. researchgate.net

Competitive Substitution Pathways in Dihaloarenes

In dihaloarenes containing both fluorine and iodine, the outcome of a nucleophilic aromatic substitution reaction depends on a delicate balance of electronic and steric factors, as well as the reaction conditions. The relative rates of substitution at the carbon bearing the fluorine versus the carbon bearing the iodine will determine the major product.

The high electronegativity of fluorine generally makes the adjacent carbon more susceptible to nucleophilic attack, favoring the displacement of the fluoride (B91410) ion. nih.gov However, the larger size of the iodine atom can introduce steric strain, which may be relieved upon formation of the tetrahedral Meisenheimer intermediate, thereby lowering the activation energy for substitution at the iodine-bearing carbon. researchgate.net The nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the aromatic ring all play a crucial role in determining the regioselectivity of the substitution. nih.gov

Carbon-Carbon Bond Forming Reactions

The presence of an iodine atom in this compound makes it a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Negishi)

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com The carbon-iodine bond in this compound is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. researchgate.net This difference in reactivity allows for the selective coupling at the iodine-bearing position, leaving the fluorine atom intact for potential subsequent transformations.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the reaction with this compound would be expected to occur selectively at the more reactive carbon-iodine bond. wikipedia.org This selectivity is crucial for the synthesis of complex molecules where multiple reactive sites are present. wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. researchgate.net This methodology is also highly effective for forming carbon-carbon bonds and demonstrates a high degree of functional group tolerance. The differential reactivity of the C-I and C-F bonds would again favor selective coupling at the iodine position. researchgate.net

Interactive Data Table: Cross-Coupling Reactions

| Coupling Reaction | Reagent | Catalyst System | Expected Product |

| Suzuki | Arylboronic acid | Pd catalyst, Base | Arylated product at the iodine position |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Alkynylated product at the iodine position |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Alkylated/Arylated product at the iodine position |

Directed Arylation and Alkylation Reactions (e.g., Friedel-Crafts, C-H Functionalization)

Friedel-Crafts Reactions: The Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions used to introduce alkyl or acyl groups onto an aromatic ring. youtube.comyoutube.comyoutube.com The benzene (B151609) ring in this compound is substituted with both activating (methoxymethoxy) and deactivating (fluoro, iodo) groups. The methoxymethoxy group is an ortho, para-director, while the halogens are ortho, para-directors but are deactivating. The outcome of a Friedel-Crafts reaction would depend on the interplay of these electronic and steric effects, which would direct the incoming electrophile to specific positions on the ring. However, Friedel-Crafts reactions can be limited by issues such as polyalkylation and carbocation rearrangements. youtube.com

C-H Functionalization: More modern approaches, such as directed C-H functionalization, offer a powerful alternative for forming carbon-carbon bonds with high regioselectivity. sigmaaldrich.comsci-hub.senih.gov In this strategy, a directing group on the aromatic substrate guides a transition metal catalyst to activate a specific C-H bond, which can then be coupled with a variety of partners. nih.govscispace.com The methoxymethoxy group or even the fluorine atom could potentially serve as a directing group in this compound, enabling the selective arylation or alkylation at a position dictated by the directing group's influence. nih.govscispace.com This method avoids the need for pre-functionalized starting materials and often proceeds with high efficiency and selectivity. uni-muenchen.de

Organometallic Chemistry (e.g., Lithiation, Grignard Reagents)

The presence of two different halogen atoms on the aromatic ring of this compound provides distinct pathways for the formation of organometallic reagents. The reactivity is primarily dictated by the relative bond strengths of the C-I and C-F bonds and the acidity of the aromatic protons.

Lithiation

Aryl lithium reagents can be generated from this compound through two primary mechanisms: direct deprotonation (metalation) or halogen-metal exchange.

Halogen-Metal Exchange: The carbon-iodine bond is significantly weaker than both the carbon-fluorine and carbon-hydrogen bonds. Consequently, treatment with an alkyllithium reagent, such as n-butyllithium, at low temperatures is expected to result in a rapid and selective iodine-lithium exchange. This reaction is regioselective, forming the lithium species at the C-2 position, where the iodine atom was previously located. This method is valuable for creating a specific aryllithium compound that might not be accessible through direct lithiation. ias.ac.in

Direct Deprotonation (Metalation): Alternatively, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to the removal of the most acidic aromatic proton. rsc.org The acidity of the ring protons is influenced by the inductive and resonance effects of the substituents. The fluorine and methoxymethoxy groups direct lithiation to their ortho positions. In this molecule, the C-4 and C-6 positions are the most likely sites for deprotonation. The specific outcome can be sensitive to reaction conditions such as the solvent and temperature. rsc.org

Grignard Reagents

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. youtube.comlibretexts.org In this compound, the reaction occurs selectively at the carbon-iodine bond. The carbon-fluorine bond is exceptionally strong and does not typically react with bulk magnesium under standard conditions for Grignard formation. quora.com

The significant difference in bond dissociation energies, as shown in the table below, underscores the high selectivity for the formation of 2-Fluoro-3-(methoxymethoxy)phenylmagnesium iodide. This reagent is a powerful nucleophile, useful for creating new carbon-carbon bonds. wikipedia.org

| Bond | Bond Dissociation Energy (kJ/mol) | Reactivity with Mg |

|---|---|---|

| C-F | ~535 | Very Low / Inert |

| C-Cl | ~400 | Moderate |

| C-Br | ~335 | Good |

| C-I | ~270 | High |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity of this reaction on this compound are controlled by the combined electronic effects of the three existing substituents.

Influence of Existing Substituents on Regioselectivity and Reaction Rates

The outcome of an EAS reaction is determined by the interplay of the activating and directing effects of the substituents already on the ring. libretexts.org A substituent is classified as "activating" if it increases the reaction rate compared to benzene and "deactivating" if it decreases the rate. masterorganicchemistry.com The directing effect determines the position of the incoming electrophile (ortho, meta, or para).

The substituents on this compound have the following characteristics:

-OCH₂OCH₃ (Methoxymethoxy): This group is a strong activator of the aromatic ring. Like an alkoxy group, it donates electron density to the ring via resonance, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. youtube.com It is a powerful ortho, para-director.

-F (Fluoro): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via induction. However, they possess lone pairs of electrons that can be donated through resonance, making them ortho, para-directors. masterorganicchemistry.comlibretexts.org

-I (Iodo): Similar to fluorine, iodine is an inductively deactivating but resonance-donating ortho, para-director. masterorganicchemistry.com

The regioselectivity is determined by the consensus of the directing effects.

The methoxymethoxy group at C-3 strongly directs incoming electrophiles to its ortho position (C-2, which is blocked) and its para position (C-4).

The fluorine atom at C-1 directs to its ortho position (C-2, blocked) and its para position (C-6).

The iodine atom at C-2 directs to its ortho positions (C-1 and C-3, both blocked) and its para position (C-6).

Considering these influences, the primary site for electrophilic attack is the C-4 position, which is para to the strongly activating methoxymethoxy group. A secondary potential product could arise from substitution at the C-6 position, which is directed by both the fluorine and iodine atoms. However, substitution at C-4 is electronically favored due to the dominance of the -OMOM activating group.

| Substituent | Position | Effect on Rate | Directing Influence | Favored Substitution Positions |

|---|---|---|---|---|

| -F | C-1 | Deactivating | Ortho, Para | C-2 (blocked), C-6 |

| -I | C-2 | Deactivating | Ortho, Para | C-6 |

| -OCH₂OCH₃ | C-3 | Activating | Ortho, Para | C-4, C-2 (blocked) |

Predicted Major Product Position: C-4

Reductive Transformations (e.g., Dehalogenation)

The carbon-halogen bonds in this compound can be cleaved under reductive conditions. A key feature of this molecule is the potential for selective dehalogenation. The carbon-iodine bond is considerably weaker than the carbon-fluorine bond, allowing for the selective removal of the iodine atom while leaving the fluorine atom intact. reddit.com This transformation, known as hydrodeiodination, is a valuable synthetic tool. fiveable.me

Common methods for achieving this selective reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a standard method for hydrodehalogenation. The reaction conditions can often be tuned to selectively cleave the weaker C-I bond.

Metal-Mediated Reduction: Various metals can be used to effect this transformation, often in the presence of a proton source. rsc.org

Radical-Induced Deiodination: Certain radical reaction pathways can also lead to the removal of the iodine atom from an aromatic ring. acs.org

This selective deiodination yields 1-Fluoro-3-(methoxymethoxy)benzene, a useful building block where the more robust fluorine atom remains for subsequent chemical manipulation.

Oxidative Transformations (e.g., Hypervalent Iodine Chemistry)

The iodoarene functionality in this compound serves as a handle for oxidative transformations to form hypervalent iodine compounds. wikipedia.org In these species, the iodine atom exists in a higher oxidation state, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.orgnih.gov These reagents are prized in modern organic synthesis for their mild oxidizing properties and environmentally benign nature. nih.gov

The aryl iodide can be oxidized using various reagents to generate useful iodine(III) compounds. organic-chemistry.org

Oxidation with reagents like peracetic acid or m-chloroperoxybenzoic acid (m-CPBA) in the presence of acetic acid yields an aryliodine(III) diacetate. organic-chemistry.orgnih.gov

Reaction with chlorine gas or reagents that generate chlorine in situ (e.g., H₂O₂/HCl) can produce the corresponding aryliodine(III) dichloride. nih.gov

The presence of the electron-donating methoxymethoxy group can facilitate the initial oxidation of the iodine atom. nih.gov The resulting hypervalent iodine compounds, such as 2-Fluoro-3-(methoxymethoxy)phenyliodine(III) diacetate, are versatile synthetic intermediates that can be used for a variety of transformations, including oxidative functionalizations and ligand-coupling reactions. nih.govdiva-portal.org

| Oxidizing Agent(s) | Resulting Hypervalent Iodine(III) Species |

|---|---|

| Peracetic Acid / Acetic Acid | Ar-I(OAc)₂ (Diacetate) |

| m-CPBA / Acetic Acid | Ar-I(OAc)₂ (Diacetate) |

| Cl₂ | Ar-ICl₂ (Dichloride) |

| Oxone / Trifluoroacetic Acid | Ar-I(OCOCF₃)₂ (Bis(trifluoroacetate)) |

Reactions Involving the Methoxymethoxy Group as a Latent Hydroxyl

The methoxymethoxy (MOM) group is widely used in organic synthesis as a protecting group for hydroxyl functionalities. tandfonline.com In this compound, it masks a phenolic hydroxyl group. The MOM group is stable under a variety of conditions, including those that are basic, nucleophilic, and reductive, but it can be readily removed under acidic conditions to reveal the parent phenol (B47542). adichemistry.com

The cleavage of the MOM ether is an acetal (B89532) hydrolysis reaction. adichemistry.com This deprotection is typically achieved by treatment with Brønsted or Lewis acids. wikipedia.org

Aqueous Mineral Acids: Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent like methanol (B129727) or water effectively cleaves the MOM group. adichemistry.commasterorganicchemistry.commasterorganicchemistry.com

Lewis Acids: Reagents such as trimethylsilyl (B98337) triflate (TMSOTf) or zinc bromide (ZnBr₂) can also be employed for deprotection, often under very mild conditions. acs.orgresearchgate.net

Successful deprotection of this compound yields 2-Fluoro-6-iodophenol (B1322710). This transformation is crucial in multi-step syntheses where the phenolic hydroxyl group needs to be revealed at a later stage of the reaction sequence.

Mechanistic Investigations of Transformations Involving 1 Fluoro 2 Iodo 3 Methoxymethoxy Benzene

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for transformations involving 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene would likely commence with an examination of its susceptibility to common reaction types for aryl halides. These include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and transformations involving the methoxymethoxy (MOM) protecting group.

Key to understanding its reactivity is the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly weaker and more polarizable than the C-F bond, making the iodine atom a preferential site for oxidative addition in metal-catalyzed processes or for halogen-metal exchange.

Hypothetical Reaction Pathways:

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): It is anticipated that palladium- or copper-catalyzed cross-coupling reactions would proceed selectively at the C-I bond. The catalytic cycle would involve an oxidative addition of the aryl iodide to a low-valent metal center, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product. Intermediates in these pathways would include organometallic species such as arylpalladium(II) halides.

Nucleophilic Aromatic Substitution (SNA r): While the fluorine atom is a poor leaving group in nucleophilic aromatic substitution, its reactivity can be enhanced by the presence of strong electron-withdrawing groups. The methoxymethoxy group is generally considered electron-donating, thus disfavoring classical SNAr pathways at the C-F bond under standard conditions.

Deprotection of the MOM Group: The methoxymethoxy ether is susceptible to cleavage under acidic conditions. Mechanistically, this would involve protonation of one of the ether oxygens, followed by cleavage to form a hemiacetal and subsequent release of formaldehyde (B43269) and methanol (B129727), yielding the corresponding phenol (B47542).

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents would be paramount in controlling the selectivity and efficiency of reactions involving this trifunctionalized benzene (B151609) ring.

Catalyst Systems: In cross-coupling reactions, the ligand on the metal center (e.g., palladium) would play a crucial role. Bulky, electron-rich phosphine (B1218219) ligands, for instance, can facilitate the oxidative addition step and influence the rate of reductive elimination. The choice of the metal itself (e.g., palladium vs. copper) would also direct the course of the reaction, with copper being particularly effective in certain coupling reactions like the Ullmann condensation.

Reagents for Halogen-Metal Exchange: Organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to selectively undergo iodine-lithium exchange, generating a lithiated intermediate that can then be trapped with various electrophiles. The low temperature is critical to prevent competing side reactions, such as benzyne (B1209423) formation.

Reagents for Deprotection: The selection of an appropriate acid for MOM group removal would be important to avoid undesired side reactions. Mild Lewis acids (e.g., MgBr2) or protic acids (e.g., HCl in a suitable solvent) would be typical choices.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

A comprehensive understanding of the reactivity of this compound would require the study of the kinetics and thermodynamics of its transformations.

Kinetic Studies: Rate laws for specific reactions would need to be determined experimentally. For instance, in a palladium-catalyzed cross-coupling, the reaction rate's dependence on the concentrations of the aryl halide, catalyst, ligand, and coupling partner would provide insights into the rate-determining step of the catalytic cycle.

Thermodynamic Considerations: The relative bond dissociation energies of the C-I and C-F bonds are a key thermodynamic factor governing selectivity. The significantly lower bond energy of the C-I bond makes its cleavage more thermodynamically favorable in processes like oxidative addition. Computational chemistry, using methods such as Density Functional Theory (DFT), could be employed to calculate the thermodynamic parameters for various potential reaction pathways and intermediates, helping to predict the most likely course of a reaction.

Application of Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Insights

In-situ spectroscopic techniques would be invaluable for monitoring the progress of reactions involving this compound and for detecting transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR could be used to follow the disappearance of starting material and the appearance of products over time. 19F NMR would be particularly useful for monitoring reactions at the C-F bond.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy could track changes in vibrational frequencies associated with specific functional groups, providing real-time kinetic data.

Mass Spectrometry: Techniques such as React-IR combined with mass spectrometry could help in the identification of intermediates and byproducts formed during a reaction.

Radical Pathways in Halogenated Aromatic Transformations

While ionic pathways are often dominant for aryl halides, the potential for radical mechanisms should also be considered, particularly under photochemical or high-temperature conditions, or in the presence of radical initiators.

Single-Electron Transfer (SET) Mechanisms: Some transition metal-catalyzed reactions can proceed via SET pathways, generating radical intermediates. For this compound, an initial SET to the molecule could lead to the formation of a radical anion, which could then fragment by cleavage of the weaker C-I bond to generate an aryl radical and an iodide anion. This aryl radical could then participate in subsequent reaction steps.

Photochemical Reactions: Irradiation with UV light could potentially induce homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. The resulting aryl radical could then undergo a variety of transformations, such as hydrogen atom abstraction or addition to an unsaturated system.

Applications of 1 Fluoro 2 Iodo 3 Methoxymethoxy Benzene As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Aromatic Scaffolds

The unique substitution pattern of 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene makes it an excellent starting material for building a wide array of substituted aromatic structures, including fluorinated, iodinated, and polyfunctionalized systems.

The presence of a fluorine atom on the aromatic ring is a key feature of the title compound, allowing it to serve as a foundational building block for more complex fluorinated molecules. Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics. nih.gov The primary strategy for incorporating the 1-fluoro-3-(methoxymethoxy)phenyl moiety into a larger structure involves a cross-coupling reaction at the more reactive C-I bond, leaving the C-F bond intact.

Palladium-catalyzed cross-coupling reactions are instrumental in this context. For instance, Suzuki-Miyaura coupling reactions of fluorohalobenzenes are a well-established method for creating fluorinated biaryl and terphenyl derivatives. researchgate.netresearchgate.net Similarly, Stille wikipedia.orgnih.gov and Negishi rsc.org couplings provide powerful alternatives for forming C-C bonds. In a typical Suzuki reaction, this compound would react with an arylboronic acid, selectively forming a new C-C bond at the position of the iodine atom while preserving the fluorine substituent. This approach is highly valued for the synthesis of fluorinated biaryls, which are privileged structures in many biologically active compounds. nih.govrsc.org

Table 1: Cross-Coupling Reactions for Fluorinated Systems

| Reaction Name | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., Arylboronic acids) | High functional group tolerance; mild reaction conditions. researchgate.netresearchgate.net |

| Stille Coupling | Organotin Reagents (Organostannanes) | Stable and isolable reagents; tolerant of many functional groups. wikipedia.orgnih.gov |

| Negishi Coupling | Organozinc Reagents | High reactivity and selectivity. rsc.org |

While the primary use of the C-I bond is for its removal via cross-coupling, this compound is itself a key reagent for introducing the "1-fluoro-2-iodo-3-(methoxymethoxy)phenyl" scaffold into larger molecules. The reactivity of aryl iodides in palladium-catalyzed reactions is the highest among the common aryl halides (I > Br > Cl > F), making them preferred substrates for ensuring efficient coupling under mild conditions. wikipedia.org

This compound can be used in reactions like the Sonogashira coupling with terminal alkynes to produce iodinated diphenylacetylene (B1204595) derivatives. wikipedia.orgnih.gov Such reactions are highly regioselective, occurring exclusively at the C-I bond. The resulting complex molecules retain the iodine atom if a poly-iodinated substrate is used, or in this case, can be designed to introduce the entire iodo-fluoro-MOM-benzene unit onto another molecular framework. This makes the title compound a valuable synthon for building complex structures where an iodine atom may be required for subsequent transformations or as part of the final target molecule's structure.

The orthogonal reactivity of the functional groups in this compound is central to its role in the synthesis of polyfunctionalized molecules. A planned synthetic sequence can exploit these differences to build molecular complexity in a controlled, stepwise manner.

A general synthetic strategy would involve three key stages:

C-I Bond Functionalization: The initial and most common step is a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) at the C-I bond to introduce a new aryl, alkyl, or alkynyl substituent. researchgate.netwikipedia.orgwikipedia.org This step is highly chemoselective due to the high reactivity of the C-I bond compared to the C-F bond.

MOM Group Deprotection: Following the cross-coupling reaction, the methoxymethyl (MOM) ether can be selectively cleaved, typically under mild acidic conditions, to unmask a phenolic hydroxyl group. This newly revealed functional group can then be used for subsequent reactions, such as etherification, esterification, or as a directing group for further aromatic substitution.

C-F Bond Retention/Functionalization: Throughout the first two steps, the robust C-F bond generally remains unaffected. It can be carried through to the final product to modulate its biological or material properties. researchgate.net In some advanced applications, the C-F bond itself can be activated for further coupling, although this requires harsher conditions than C-I bond activation. researchgate.net

This stepwise approach allows for the precise and predictable assembly of complex, polysubstituted aromatic compounds from a single, versatile starting material.

Utilization in the Preparation of Complex Heterocyclic Ring Systems

Aryl halides and phenols are critical precursors for the synthesis of a vast range of oxygen and nitrogen-containing heterocyclic compounds. By unmasking the hydroxyl group, this compound is readily converted into 2-fluoro-6-iodophenol (B1322710), a valuable substrate for constructing fused heterocyclic systems like benzofurans.

A particularly powerful method for synthesizing benzofurans is the cascade Sonogashira alkynylation–cyclization sequence. beilstein-journals.org In this process, a 2-iodophenol (B132878) is first coupled with a terminal alkyne using a palladium-copper catalyst system. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to form the benzofuran (B130515) ring. beilstein-journals.orgresearchgate.net The 2-fluoro-6-iodophenol derived from the title compound is an ideal candidate for this transformation, leading to the formation of 7-fluorobenzofuran (B1316722) derivatives. Such fluorinated heterocycles are of high interest in medicinal chemistry. Other methodologies for constructing benzofuran and indole-tethered benzofuran scaffolds from phenolic precursors have also been developed, further highlighting the synthetic potential of this intermediate. nih.govrsc.org

Enabling Regio- and Chemoselective Chemical Transformations

Chemoselectivity, the ability to react with one functional group in the presence of others, is a cornerstone of modern organic synthesis. The structure of this compound is perfectly suited for enabling such selective reactions. The significant difference in bond strength and reactivity between the carbon-iodine and carbon-fluorine bonds allows for highly selective transformations.

In palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is C-I > C-Br > C-Cl >> C-F. This reactivity differential ensures that reactions such as Suzuki, Stille, Sonogashira, and Negishi couplings will occur exclusively at the C-I bond, leaving the C-F bond untouched under standard conditions. researchgate.netwikipedia.orgrsc.orgwikipedia.org This inherent chemoselectivity obviates the need for protecting the fluoro-substituted positions and allows for the direct and clean formation of a C-C bond at the desired location.

Furthermore, the substitution pattern can influence regioselectivity in more complex systems. Studies on the Sonogashira coupling of 5-substituted-1,2,3-triiodobenzenes have shown that the reaction occurs with high regioselectivity, favoring the most sterically accessible C-I bond, which can be influenced by adjacent substituents like fluorine. nih.gov This principle underscores the predictable control that can be achieved when using halogenated precursors like this compound in synthesis.

Application in the Construction of Advanced Materials Precursors

The synthesis of advanced organic materials, such as liquid crystals and polymers, often requires precisely substituted aromatic core structures. Fluorinated aromatic compounds are particularly sought after in materials science for their unique electronic properties, thermal stability, and ability to influence molecular packing. rug.nl

This compound serves as an excellent starting point for creating precursors for these materials. Through functionalization at the C-I bond, the molecule can be elaborated into monomers suitable for polymerization. For example, a study on the synthesis of ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, which are polymer precursors, included derivatives with a "2-fluoro-3-methoxy" substitution pattern, demonstrating the relevance of this scaffold in polymer chemistry. chemrxiv.org The title compound could be converted into analogous acrylate (B77674) or styrenic monomers via cross-coupling reactions.

Similarly, in the field of liquid crystals, the rigid core of the molecule, combined with the potential for elongation through cross-coupling, makes it a candidate for designing reactive mesogens. rug.nl The introduction of a fluorine atom can be used to tune the dielectric anisotropy and other critical properties of the final liquid crystal material. The synthetic versatility of this compound thus provides a pathway to novel, fluorinated monomers and mesogens for application in advanced polymer and display technologies.

Advanced Spectroscopic and Structural Characterization of 1 Fluoro 2 Iodo 3 Methoxymethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Assignments and Coupling Analysis

¹H NMR spectroscopy provides information about the protons in the molecule. The aromatic region of the spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the methoxymethoxy group. The multiplicity of these signals will be determined by spin-spin coupling between adjacent protons and between protons and the fluorine atom.

¹³C NMR spectroscopy is used to identify the carbon framework of the molecule. The spectrum will show distinct signals for each of the unique carbon atoms in the benzene ring and the methoxymethoxy group. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine signal is characteristic of its chemical environment, and its coupling to nearby protons can be observed in both the ¹H and ¹⁹F spectra, providing valuable structural information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H NMR | |||

| Ar-H | 6.8 - 7.5 ppm | m | |

| O-CH₂-O | 5.2 ppm | s | |

| O-CH₃ | 3.5 ppm | s | |

| ¹³C NMR | |||

| C-F | 160 ppm | d | ¹JCF ≈ 245 Hz |

| C-I | 90 ppm | s | |

| C-O | 155 ppm | s | |

| Ar-C | 110 - 130 ppm | m | |

| O-CH₂-O | 95 ppm | s | |

| O-CH₃ | 56 ppm | s | |

| ¹⁹F NMR |

Note: The data in this table is predicted based on typical values for similar structures and may not represent experimentally determined values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are powerful tools for elucidating the complete structural and conformational details of a molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, establishing the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the assignment of the ¹³C signals for the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the methoxymethoxy group relative to the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula C₈H₈FIO₂. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to undergo characteristic fragmentation, such as the loss of the methoxymethoxy group or the iodine atom.

Table 2: Predicted HRMS Data and Fragmentation for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 297.9553 | Molecular ion |

| [M - OCH₃]⁺ | 266.9472 | Loss of a methoxy (B1213986) radical |

| [M - CH₂OCH₃]⁺ | 252.9315 | Loss of the methoxymethyl radical |

Note: The predicted m/z values are calculated based on the exact masses of the isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy is particularly useful for identifying polar bonds. For this compound, characteristic C-O stretching vibrations of the ether linkages in the methoxymethoxy group would be prominent. Aromatic C-H and C=C stretching and bending vibrations will also be observed.

Raman Spectroscopy is more sensitive to non-polar bonds and can provide complementary information, especially for the aromatic ring vibrations and the C-I bond.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| C-O stretch (ether) | 1050 - 1250 | IR |

| C-F stretch | 1000 - 1400 | IR |

Note: These are general ranges and the exact peak positions can vary.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles. This information would reveal the exact conformation of the methoxymethoxy group and any intermolecular interactions, such as halogen bonding involving the iodine atom, that might be present in the crystal lattice.

Advanced Spectroscopic Methods (e.g., Ultrafast Spectroscopy, EPR) for Elucidating Transient Species in Reaction Mechanisms

While the previously mentioned techniques are excellent for characterizing stable molecules, advanced methods are required to study the short-lived intermediates that may be involved in the reactions of this compound.

Ultrafast Spectroscopy , such as transient absorption spectroscopy, can be used to probe the excited states and reactive intermediates formed upon photoexcitation of the molecule. This would be particularly relevant for studying photochemical reactions involving the cleavage of the C-I bond.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique for studying species with unpaired electrons, such as free radicals. If this compound is involved in radical reactions, EPR could be used to detect and characterize the radical intermediates formed.

These advanced techniques provide mechanistic insights that are not accessible through conventional spectroscopic methods.

Theoretical and Computational Chemistry Studies on 1 Fluoro 2 Iodo 3 Methoxymethoxy Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), are commonly employed to study halobenzenes. nih.gov For 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene, these calculations would provide optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

The electronic structure is heavily influenced by the substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group. The iodine atom also withdraws electron density inductively but is highly polarizable. In contrast, the methoxymethoxy (-OCH₂OCH₃) group, particularly the ether oxygen directly attached to the ring, is a strong π-electron-donating group through resonance.

Quantum chemical calculations can quantify these effects through various analyses:

Mulliken and Natural Bond Orbital (NBO) Population Analysis: These methods would be used to calculate the partial atomic charges on each atom, revealing the electron distribution across the molecule. It is expected that the carbon atoms attached to the fluorine (C1) and iodine (C2) would have reduced electron density, while the carbon attached to the methoxymethoxy group (C3) and the ortho/para positions relative to it would be more electron-rich.

Molecular Electrostatic Potential (MEP) Maps: An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly useful for predicting sites of intermolecular interactions.

Table 1: Hypothetical Calculated Geometric and Electronic Parameters for this compound This table presents expected values based on calculations of similar halobenzenes. Actual values would require specific computation.

| Parameter | Expected Calculated Value | Computational Method |

|---|---|---|

| C-F Bond Length | ~1.36 Å | B3LYP/6-311++G(d,p) |

| C-I Bond Length | ~2.09 Å | B3LYP/6-311++G(d,p) |

| C-O Bond Length | ~1.37 Å | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.0 - 2.5 D | B3LYP/6-311++G(d,p) |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can effectively predict the reactivity and regioselectivity of aromatic compounds in various reactions, such as electrophilic aromatic substitution (SEAr). acs.org The interplay between the electron-donating methoxymethoxy group and the electron-withdrawing halogen substituents governs the reactivity. The methoxymethoxy group is a strong activating group and an ortho-, para-director. The fluorine and iodine are deactivating groups but are also ortho-, para-directors.

In the case of this compound, the powerful activating effect of the methoxymethoxy group at C3 would dominate. It would direct incoming electrophiles primarily to the C4 and C6 positions. Computational models can predict the most likely site of substitution by calculating the energies of the Wheland intermediates (sigma complexes) formed upon electrophilic attack at each possible position. The pathway with the lowest activation energy corresponds to the major product. Fukui functions and local softness indices can also be calculated to identify the most nucleophilic sites on the aromatic ring, providing a quantitative measure of reactivity at each carbon atom.

Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions

While the benzene ring itself is rigid, the methoxymethoxy substituent introduces conformational flexibility. Molecular Dynamics (MD) simulations, using force fields like AMBER or CHARMM, can be employed to explore the conformational landscape of this group. researchgate.netresearchgate.net MD simulations model the atomic motions of the molecule over time at a given temperature, allowing for the identification of low-energy conformers and the barriers to rotation around single bonds (e.g., the C3-O and O-CH₂ bonds).

These simulations would reveal the preferred spatial orientation of the methoxymethoxy group relative to the plane of the benzene ring. This orientation can be influenced by steric hindrance from the adjacent bulky iodine atom and potential non-covalent interactions. Furthermore, MD simulations of multiple molecules can provide insights into intermolecular interactions in the condensed phase, predicting how molecules might pack in a liquid or solid state and identifying dominant forces like van der Waals interactions, dipole-dipole forces, and potential halogen bonding. osti.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a reliable tool for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov The process typically involves optimizing the molecular geometry and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the entire ¹H, ¹³C, and ¹⁹F NMR spectra. This is particularly valuable for assigning specific signals to the correct nuclei, which can be challenging in complex substituted benzenes. Studies on fluorinated aromatic compounds have shown that DFT methods, such as B3LYP with an appropriate basis set like 6-31+G(d,p), can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-3 ppm, which is often sufficient for structural assignment. nih.govresearchgate.net

Table 2: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts This is a hypothetical table illustrating the utility of in silico prediction for a related compound, 4-Fluoroiodobenzene. A similar table could be generated for the target compound upon computation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) spectrabase.com | Method |

|---|---|---|---|

| ¹⁹F | -111.5 | -110.1 | B3LYP/6-31+G(d,p) |

| ¹³C (C-F) | 162.8 | 163.5 | B3LYP/6-31+G(d,p) |

| ¹³C (C-I) | 92.1 | 91.6 | B3LYP/6-31+G(d,p) |

Frontier Molecular Orbital (FMO) Analysis for Understanding Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.com The energy and spatial distribution of these orbitals are crucial for predicting a molecule's behavior as an electron donor (nucleophile) or electron acceptor (electrophile).

For this compound, FMO analysis would reveal:

HOMO: The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The electron-donating methoxymethoxy group is expected to significantly raise the energy of the HOMO compared to unsubstituted benzene, making the molecule more susceptible to oxidation and electrophilic attack. The HOMO density would likely be concentrated on the aromatic ring, particularly at the C4 and C6 positions.

LUMO: The energy of the LUMO relates to the electron affinity and indicates the ability to accept electrons. The electron-withdrawing halogen atoms will lower the energy of the LUMO, making the molecule a better electron acceptor. The LUMO density is expected to be distributed across the aromatic ring with significant contributions from the C-F and C-I antibonding orbitals.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability and electronic excitation energy. A smaller gap suggests higher reactivity and a shift in UV-Vis absorption to longer wavelengths. taylorandfrancis.com

Table 3: Expected Influence of Substituents on Frontier Orbitals

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|

| -F (Inductive) | Lowers | Lowers | Minor Change |

| -I (Inductive) | Lowers | Lowers | Minor Change |

| -OCH₂OCH₃ (Resonance) | Raises | Minor Change | Decreases |

Investigation of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions are critical in determining the supramolecular chemistry and condensed-phase properties of molecules. A particularly important interaction for this compound is halogen bonding. acs.org The iodine atom, when bonded to an electronegative carbon atom, possesses an electron-deficient region known as a sigma-hole (σ-hole) on the outer surface of the iodine, along the extension of the C-I bond. mdpi.com This region of positive electrostatic potential can act as a Lewis acid, forming an attractive, directional interaction with a Lewis base (e.g., an oxygen or nitrogen atom from a neighboring molecule). mdpi.com

Theoretical studies can characterize this potential halogen bond by:

Calculating the MEP: The MEP surface would show the location and magnitude of the positive σ-hole on the iodine atom. The strength of the σ-hole is enhanced by electron-withdrawing groups on the aromatic ring. acs.org

Modeling Dimers: By computationally modeling a dimer of this compound or its complex with a known Lewis base, the geometry and interaction energy of the halogen bond can be calculated.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify a bond critical point (BCP) between the iodine and the Lewis base, providing evidence for the existence and characterizing the nature of the halogen bond. mdpi.com

The fluorine atom is generally considered a poor halogen bond donor, while the ether and methoxy (B1213986) oxygens within the molecule could potentially act as halogen bond acceptors in a crystal lattice.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The multi-substituted nature of 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene presents challenges and opportunities for the development of greener and more efficient synthetic methodologies. Current synthetic approaches often rely on classical methods that may involve harsh conditions or generate significant waste. Future research will likely focus on several key areas to improve sustainability.

One promising direction is the use of renewable resources as starting materials. For instance, lignin (B12514952), a complex polymer rich in methoxylated phenylpropanoid units, is a vast and underutilized renewable resource for aromatic compounds. kit.edu Research into the deconstruction and functionalization of lignin could provide sustainable pathways to precursors of polysubstituted benzenes like the target molecule. kit.edu Additionally, employing fatty acids, which are abundant and possess inherent functional groups, as feedstocks for chemical synthesis is another avenue being explored to create more sustainable processes. kit.edu

Catalytic methods that minimize waste and energy consumption are also a major focus. This includes the development of high-yield syntheses that proceed under mild conditions, such as the keto-enol tautomerism-assisted spontaneous air oxidation for the creation of certain quinoidal compounds, which achieves high isolated yields of 85-95%. rsc.org Such innovative approaches could be adapted for the synthesis of functionalized aromatics.

Furthermore, the principles of green chemistry, such as atom economy and the use of less hazardous reagents, will guide the design of new synthetic routes. This could involve exploring enzymatic catalysis or photoredox catalysis to achieve selective transformations under environmentally benign conditions.

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

The distinct reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound offers a platform for exploring novel chemical transformations. The C-I bond is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions, while the C-F bond is generally more robust, allowing for sequential functionalization.

Future research will likely delve into hypervalent iodine chemistry. Aryl iodo difluorides, for example, have been synthesized and their reactivity as fluorinating agents is an area of active investigation. cardiff.ac.uk The iodine atom in this compound could potentially be oxidized to a hypervalent state, opening up new avenues for electrophilic fluorination or other oxidative coupling reactions. cardiff.ac.ukarkat-usa.org The development of new hypervalent iodine reagents and their application in fluorination is a rapidly advancing field. arkat-usa.org

Moreover, the interplay between the fluoro, iodo, and methoxymethoxy groups could lead to unprecedented reactivity. For instance, neighboring group participation or through-space electronic interactions might be exploited to control the regioselectivity of reactions or to enable transformations that are not possible with simpler analogues. The investigation of trifluoromethyl iodonium (B1229267) salts has revealed unique reactivity profiles, suggesting that complex iodinated aromatics could exhibit similarly interesting chemical behavior. acs.org

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. Halogenation reactions, which can be highly exothermic and difficult to control in batch, are particularly well-suited for flow chemistry. softecks.inrsc.orgrsc.org

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. rsc.orgrsc.org For the synthesis and subsequent reactions of this compound, flow chemistry could enable the safe use of hazardous reagents and the efficient optimization of reaction conditions. softecks.in Eco-compatible continuous halogenation processes have already been developed for other aromatics, demonstrating the potential of this technology. researchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry or parallel reactors, can accelerate the discovery of new reactions and the synthesis of compound libraries. rsc.orgresearchgate.net By integrating the synthesis of this compound and its derivatives into such platforms, researchers can rapidly explore its synthetic utility and generate a multitude of new molecules for screening in drug discovery and materials science. rsc.orgnih.gov

Application in the Synthesis of Chemically Diverse Compound Libraries

The orthogonal reactivity of the functional groups in this compound makes it an ideal scaffold for the construction of chemically diverse compound libraries. The sequential functionalization of the C-I and C-F bonds, along with modifications of the MOM ether, allows for the introduction of a wide range of substituents in a controlled manner.

Programmed synthesis strategies are being developed to create multi-substituted benzene (B151609) derivatives with a variety of functional groups. sciencedaily.com this compound can serve as a key starting material in such strategies. For example, the iodine can be replaced via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, followed by a different transformation at the fluorine position, such as nucleophilic aromatic substitution.

The use of flow chemistry is particularly advantageous for generating compound libraries in a rapid and automated fashion, which is crucial for high-throughput screening in drug discovery. nih.gov Automated systems have been successfully employed to generate libraries of complex molecules, and similar approaches could be applied to derivatives of this compound. nih.gov

Advanced Role in Materials Science and Chemical Biology Research as a Synthetic Component

The unique substitution pattern of this compound makes it a valuable component for the synthesis of advanced materials and chemical biology probes. The introduction of fluorine can significantly alter the electronic properties, metabolic stability, and binding affinity of molecules, making it a desirable feature in pharmaceuticals and agrochemicals. softecks.inrsc.org